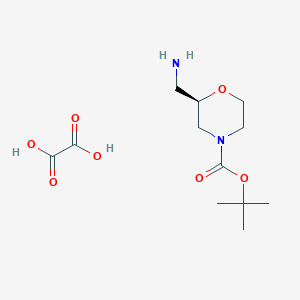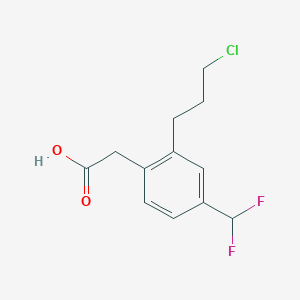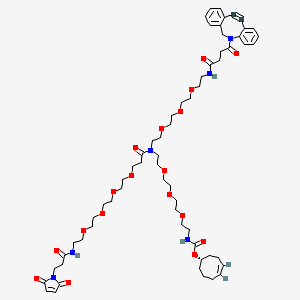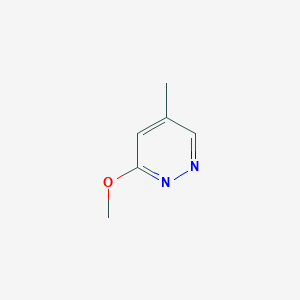
(3-(Dimethylamino)-3-oxopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)-3-oxopropyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a propyl chain with a dimethylamino and oxo functional group, making it a versatile reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)-3-oxopropyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybenzeneboronic acid.
Esterification: The 3-hydroxybenzeneboronic acid undergoes esterification to form 3-hydroxybenzeneboronic pinacol ester.
Coupling Reaction: The pinacol ester is then coupled with N,N-dimethylaminopropane hydrochloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(Dimethylamino)-3-oxopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
(3-(Dimethylamino)-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)-3-oxopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Borinic acid: An oxyacid of boron with similar reactivity but lacking the dimethylamino and oxo functional groups.
Boronic acids: A broader class of compounds with diverse applications in sensing, drug development, and materials science.
Uniqueness: (3-(Dimethylamino)-3-oxopropyl)boronic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions and high selectivity.
Properties
Molecular Formula |
C5H12BNO3 |
|---|---|
Molecular Weight |
144.97 g/mol |
IUPAC Name |
[3-(dimethylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C5H12BNO3/c1-7(2)5(8)3-4-6(9)10/h9-10H,3-4H2,1-2H3 |
InChI Key |
SKVIRYLWMYWFEF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC(=O)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)








![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)
